(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1428331-35-4
VCID: VC11734940
InChI: InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1
SMILES: C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Molecular Formula: C7H12BrCl2N3
Molecular Weight: 289.00 g/mol

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

CAS No.: 1428331-35-4

Cat. No.: VC11734940

Molecular Formula: C7H12BrCl2N3

Molecular Weight: 289.00 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride - 1428331-35-4

Specification

CAS No. 1428331-35-4
Molecular Formula C7H12BrCl2N3
Molecular Weight 289.00 g/mol
IUPAC Name 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole;dihydrochloride
Standard InChI InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1
Standard InChI Key TUUMNGZXDYQEQM-KLXURFKVSA-N
Isomeric SMILES C1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl
SMILES C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Canonical SMILES C1CNCC1N2C=C(C=N2)Br.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Configuration

The compound’s molecular formula is C₇H₁₂BrCl₂N₃, with a molar mass of 289.00 g/mol . Its IUPAC name, 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole; dihydrochloride, reflects the (S)-configured pyrrolidine substituent at the pyrazole’s N1 position and the bromine atom at C4. The dihydrochloride salt enhances stability and solubility relative to the free base (CAS 1428331-37-6, MW 216.08 g/mol).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry1428331-35-4
Molecular FormulaC₇H₁₂BrCl₂N₃
Molecular Weight289.00 g/mol
Isomeric SMILESC1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl
InChI KeyTUUMNGZXDYQEQM-KLXURFKVSA-N

The stereochemistry at the pyrrolidine’s C3 position ([α]D specifics unreported) introduces chirality, critical for interactions with biological targets. Computational models suggest the pyrrolidine ring adopts an envelope conformation, while the pyrazole maintains near-planarity.

Synthesis and Physicochemical Properties

Synthetic Routes

Synthesis typically begins with 1-pyrrolidin-3-yl-1H-pyrazole, followed by regioselective bromination at C4 using agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. The (S)-configuration is preserved via chiral resolution or asymmetric synthesis of the pyrrolidine precursor. Final dihydrochloride salt formation employs HCl gas or concentrated hydrochloric acid in polar solvents (e.g., methanol) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, Δ65–72%
Salt FormationHCl (g), MeOH, 0°C85–90%

Yields are inferred from analogous procedures due to limited published data.

Solubility and Stability

The dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) . It remains stable under inert atmospheres at −20°C but degrades above 150°C . Spectroscopic data (unreported in sources) would typically include:

  • ¹H NMR (D₂O): δ 7.8 (s, 1H, pyrazole-H3), 4.2 (m, 1H, pyrrolidine-H3), 3.5–3.1 (m, 4H, pyrrolidine-H2/H4/H5)

  • MS (ESI+): m/z 217.0 [M – 2HCl + H]⁺

Applications in Research and Development

Medicinal Chemistry

Though direct pharmacological data are scarce, the compound’s structure aligns with kinase inhibitors and GPCR modulators. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, a strategy used in JAK2 and BTK inhibitor development. Its chiral pyrrolidine moiety may enhance target selectivity, as seen in FDA-approved drugs like crizotinib.

Asymmetric Synthesis

The (S)-pyrrolidine group acts as a chiral auxiliary in catalytic asymmetric reactions. For example, it facilitates enantioselective aldol additions when complexed with transition metals (Cu, Rh). Researchers have also derivatized the secondary amine for peptide mimic synthesis.

PrecautionRecommendation
Personal ProtectionGloves (nitrile), goggles, lab coat
VentilationFume hood or closed-system handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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